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Comparative Overview: Mechanisms and Features

The table below summarizes the core characteristics of Lisavanbulin compared to classic microtubule-

targeting agents.

Feature
Lisavanbulin
(BAL101553)

Taxanes Vinca Alkaloids

Drug Type Prodrug of avanbulin;

synthetic small molecule
[1] [2]

Natural or semi-synthetic

plant alkaloids [3]

Natural or semi-synthetic

plant alkaloids [4]

Admin. Route Oral or Intravenous [1] [2] Intravenous [3] Intravenous [4]

Microtubule
Action

Destabilizer [2] Stabilizer [3] [5] Destabilizer [4] [5]

Tubulin Binding
Site

Colchicine site [1] Beta-tubulin, interior of

microtubule [3]

Vinca domain [6]

Primary MoA Binds tubulin, inhibits

microtubule
polymerization, disrupts

Binds microtubules,

hyper-stabilizes them,
prevents disassembly,

Binds tubulin, inhibits

microtubule
polymerization, prevents
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Feature
Lisavanbulin
(BAL101553)

Taxanes Vinca Alkaloids

mitotic spindle, induces
cell cycle arrest [1] [2]

disrupts normal mitotic
function [3] [5]

mitotic spindle formation
[4] [5]

Key Preclinical
Differentiator

Active in preclinical
models resistant to

taxanes and vinca
alkaloids [2]

Resistance often
develops, limiting

efficacy [3]

Resistance often
develops, limiting efficacy

[3]

Blood-Brain
Barrier (BBB)
Penetration

Yes, excellent brain
penetration [1] [7]

Poor [7] Poor [4]

Detailed Mechanisms of Action

The following diagram illustrates the distinct mechanisms by which these three drug classes disrupt

microtubule dynamics.
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Drug-Induced Disruption

Tubulin

Normal Microtubule Dynamics

Functional Mitotic Spindle

Normal Cell Division

Lisavanbulin

Mitotic Arrest & Cell Death

 Binds Colchicine Site
 Prevents Polymerization

Taxanes

 Binds Microtubules
 Prevents Depolymerization

Vinca

 Binds Vinca Site
 Prevents Polymerization

Click to download full resolution via product page

Clinical and Experimental Data Summary

Clinical data for Lisavanbulin primarily comes from early-phase trials, showing promise in specific patient

populations. The table below consolidates key efficacy and safety findings.

Aspect Clinical Evidence for Lisavanbulin Context & Comparison

Efficacy in
GBM/HGG

Durable responses in a subset of patients

with recurrent glioblastoma/grade 4
astrocytoma [1]. One patient with GBM

showed >90% tumor reduction [7].

Significant unmet need.
Taxanes/vinca alkaloids have limited
use in primary brain tumors due to

poor BBB penetration [4] [7].
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Aspect Clinical Evidence for Lisavanbulin Context & Comparison

Resistance
Overcoming

Active in preclinical tumor models
refractory to standard microtubule-targeting

agents [1] [2].

A key potential advantage over
taxanes and vinca alkaloids, to which

resistance often develops [3].

Response
Biomarker

EB1 (End-binding protein 1) identified as a

potential predictive biomarker; high EB1
correlated with longer survival in preclinical

models [1].

Suggests a path for personalized
therapy; such predictive biomarkers
are not well-established for classic

MTAs in this setting.

Safety &
Tolerability

Recommended Phase 2 Dose (RP2D): 30

mg/day (oral) for brain tumor patients [1].
Most common AEs: nausea, fatigue [1].

Dose-limiting toxicities differ from

classic MTAs (e.g., neurotoxicity for
vinca alkaloids, myelosuppression for

taxanes) [4].

Key Experimental Protocols from Clinical Studies

To help you interpret the data, here are the core methodologies from the key Lisavanbulin trials cited.

Study CDI-CS-002 (NCT02490800) – Oral Administration (Phase 1/2a)

Objective: To determine the Maximum Tolerated Dose (MTD) and assess the safety and

efficacy of once-daily oral Lisavanbulin [1].
Patient Population: Adults with advanced solid tumors or recurrent glioblastoma/high-grade

glioma [1].
Dosing & Design: Daily oral dosing in 28-day cycles using a standard dose-escalation (Phase

1) and expansion (Phase 2a) design [1].
Efficacy Assessment: Tumor response was evaluated according to RANO criteria for brain

tumors and RECIST v1.1 for solid tumors [1] [2].
Biomarker Analysis: Tumor tissue was analyzed for EB1 protein expression to explore its role

as a predictive biomarker [1].

Study CDI-CS-003 (NCT02895360) – IV Administration (Phase 1/2a)

Objective: To characterize the safety and antitumor activity of Lisavanbulin as a 48-hour

intravenous infusion [2].
Patient Population: Patients with platinum-resistant/refractory ovarian cancer or glioblastoma

at first recurrence [2].
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Dosing & Design: IV infusion of 70 mg/m² on Days 1, 8, and 15 of a 28-day cycle [2].

Efficacy Assessment: Tumor response in the glioblastoma cohort was evaluated using RANO
criteria [2].

Key Takeaways for Research and Development

Novel Mechanism with Clinical Translational Potential: Lisavanbulin's unique colchicine-site
binding and ability to overcome resistance in preclinical models make it a promising candidate for

treating tumors refractory to existing microtubule-targeting agents [1] [2].
Targeted Application in CNS Malignancies: Its significant brain penetration addresses a major

limitation of taxanes and vinca alkaloids, positioning it as a viable option for high-grade gliomas [1]
[7].

Path Toward Personalized Therapy: The association between EB1 expression and treatment
response provides a potential strategy for patient stratification, which could maximize therapeutic

efficacy in future clinical development [1].

Need Custom Synthesis?
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[https://www.smolecule.com/products/b548478#lisavanbulin-compared-to-taxanes-vinca-alkaloids-

mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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